molecular formula C13H14F3NO3 B12105371 Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate

Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate

Cat. No.: B12105371
M. Wt: 289.25 g/mol
InChI Key: GXXYZBVJPVRHHP-UHFFFAOYSA-N
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Description

METHYL (2S,4S)-4-[4-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S,4S)-4-[4-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-(trifluoromethyl)phenol, is reacted with an appropriate halogenating agent to form 4-(trifluoromethyl)phenoxy halide.

    Pyrrolidine Ring Formation: The phenoxy halide is then reacted with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine ring.

    Esterification: The final step involves the esterification of the pyrrolidine carboxylate with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of METHYL (2S,4S)-4-[4-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems and reactors can also help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S,4S)-4-[4-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrrolidine ring positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyrrolidine derivatives.

Scientific Research Applications

METHYL (2S,4S)-4-[4-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development for targeting specific biological pathways.

    Agrochemicals: Use as a precursor for the synthesis of herbicides or pesticides.

    Materials Science: Application in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of METHYL (2S,4S)-4-[4-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxy and pyrrolidine rings may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (2S,4S)-4-[4-(CHLOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE
  • METHYL (2S,4S)-4-[4-(METHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE

Uniqueness

METHYL (2S,4S)-4-[4-(TRIFLUOROMETHYL)PHENOXY]-2-PYRROLIDINECARBOXYLATE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s efficacy and selectivity in various applications compared to its analogs.

Properties

IUPAC Name

methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-19-12(18)11-6-10(7-17-11)20-9-4-2-8(3-5-9)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXYZBVJPVRHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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